molecular formula C17H25NO4 B3274943 4-hydroxy-3-methoxy-N-nonanoylbenzamide CAS No. 618-92-8

4-hydroxy-3-methoxy-N-nonanoylbenzamide

Cat. No.: B3274943
CAS No.: 618-92-8
M. Wt: 307.4 g/mol
InChI Key: FNBNWGZSHKLXGF-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxy-N-nonanoylbenzamide (synonyms: N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide, vanillyl nonanamide) is a benzamide derivative characterized by a 4-hydroxy-3-methoxybenzyl (vanillyl) moiety linked to a nonanoyl (C9) chain via an amide bond . Its molecular formula is C₁₇H₂₅NO₃, with a molecular weight of 291.39 g/mol. The compound’s structure combines polar aromatic groups (hydroxy and methoxy) with a hydrophobic aliphatic chain, conferring amphiphilic properties. This balance influences its solubility, reactivity, and biological interactions, making it relevant in pharmaceutical and synthetic chemistry contexts .

Properties

IUPAC Name

4-hydroxy-3-methoxy-N-nonanoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-3-4-5-6-7-8-9-16(20)18-17(21)13-10-11-14(19)15(12-13)22-2/h10-12,19H,3-9H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBNWGZSHKLXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)NC(=O)C1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-methoxy-N-nonanoylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxy-N-nonanoylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Bases: Pyridine, sodium hydroxide (NaOH)

Major Products Formed

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methoxy-N-nonanoylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between 4-hydroxy-3-methoxy-N-nonanoylbenzamide and related benzamides:

Compound Name Molecular Formula Substituents Key Features Applications/Findings
This compound C₁₇H₂₅NO₃ 4-OH, 3-OCH₃, C9 aliphatic chain Amphiphilic; potential for lipid membrane interaction Investigated for TRPV1 receptor modulation (e.g., capsaicin-like activity) .
4-Hydroxy-N-isobutyl-3-methoxybenzamide C₁₂H₁₇NO₃ 4-OH, 3-OCH₃, isobutyl chain Shorter chain; enhanced solubility in polar solvents Used as a reference in analgesic studies due to vanilloid receptor affinity .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-CH₃, 2-hydroxy-tert-butyl N,O-bidentate directing group Facilitates metal-catalyzed C–H bond functionalization (e.g., Pd-catalyzed coupling) .
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₄ClNO₂ 2-OCH₃, 4-CH₃, 4-Cl Fluorescent properties; electron-withdrawing Cl Fluorescence intensity pH-dependent; used in Pb²⁺ ion detection .
4-Methoxy-N-(3-methylphenyl)benzamide C₁₅H₁₅NO₂ 4-OCH₃, 3-CH₃ Planar amide conformation (dihedral angle: 10.6°) Intermediate in organic synthesis; hydrogen-bonded crystal networks .

Data Table: Structural and Physicochemical Comparison

Property This compound 4-Hydroxy-N-Isobutyl-3-Methoxybenzamide N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide
Molecular Weight (g/mol) 291.39 223.27 275.73
LogP ~3.5 (predicted) ~2.1 ~2.8
Hydrogen Bond Donors 2 (OH, NH) 2 (OH, NH) 1 (NH)
Key Functional Groups C9 chain, vanillyl Isobutyl, vanillyl Cl, methoxy, methyl
Synthetic Yield ~75% (amide coupling) ~80% ~65% (low-temperature coupling)

Biological Activity

4-Hydroxy-3-methoxy-N-nonanoylbenzamide (CAS No. 618-92-8) is an organic compound characterized by its unique structural features, including a benzamide core with hydroxy, methoxy, and nonanoyl substituents. This compound has garnered interest in scientific research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula for this compound is C17H27NO3C_{17}H_{27}NO_3. The presence of the nonanoyl chain enhances its hydrophobicity, which may influence its interaction with lipid membranes and biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of 4-hydroxy-3-methoxybenzoic acid : This can be synthesized from vanillin through oxidation.
  • Formation of 4-hydroxy-3-methoxybenzoyl chloride : This step involves converting the benzoic acid derivative using thionyl chloride.
  • Acylation with nonanoic acid : The acyl chloride reacts with nonanoic acid in the presence of a base like pyridine to yield the desired benzamide.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies have demonstrated that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

The biological activity of this compound is thought to involve interactions with specific molecular targets:

  • Hydrogen Bonding : The hydroxy and methoxy groups can form hydrogen bonds with enzymes and receptors.
  • Modulation of Pathways : These interactions may influence various biochemical pathways, leading to its observed biological effects .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, highlighting its potential as a natural preservative in food products.
  • Anti-inflammatory Research : Another study focused on the compound's ability to reduce inflammation in murine models of arthritis. Results indicated a significant decrease in swelling and pain scores compared to control groups.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Hydroxy-3-methoxybenzamideLacks nonanoyl chainLower antimicrobial activity
4-Hydroxy-3-methoxybenzonitrileContains nitrile instead of nonanoyl chainDifferent reactivity
4-Hydroxy-3-methoxybenzaldehydeContains an aldehyde groupMore reactive towards nucleophiles

The presence of the nonanoyl chain in this compound contributes to its enhanced hydrophobicity and potential bioactivity compared to related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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